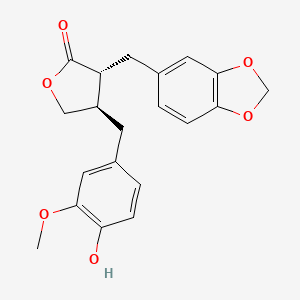

![molecular formula C19H14N2OS2 B3038361 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-50-9](/img/structure/B3038361.png)

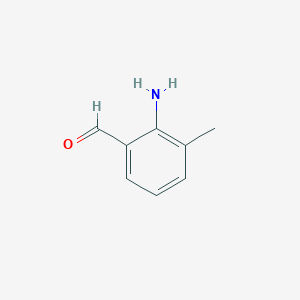

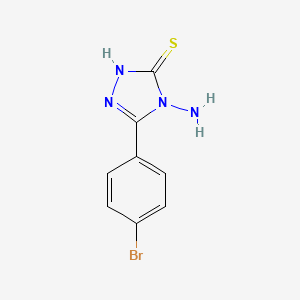

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Vue d'ensemble

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have diverse biological activities and are used in various medicinal applications .

Synthesis Analysis

The synthesis of thiazole derivatives often involves a cyclocondensation reaction . For example, a new series of 2- (5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized by a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromide .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazole derivatives have been found to show a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Applications De Recherche Scientifique

Antimicrobial Activity

A study synthesized derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate, closely related to the compound , and found them to exhibit interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains. This suggests potential for these compounds in developing new antimycobacterial agents (Nural et al., 2018).

Synthesis and Structural Studies

Another research focused on the synthesis of related thiazole derivatives and their structural characterization through X-ray diffraction methods. This work underpins the importance of these compounds in understanding stereochemistry and molecular structures (Heydari et al., 2016).

Fluorescence Properties

Research into substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles, which are structurally similar, has shown that these compounds can significantly enhance fluorescence quantum yields, opening avenues for their use in fluorescent materials (Kammel et al., 2016).

Anticancer Potential

A study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed significant anticancer activity in these compounds, highlighting their potential use in cancer therapy (Ravinaik et al., 2021).

Quantum Chemical and Electrochemical Analysis

In the context of corrosion inhibition, a computational and electrochemical study of quinoxaline derivatives with thiazole groups showed promising results as corrosion inhibitors for mild steel in acidic environments, indicating a practical application in industrial chemistry (Saraswat & Yadav, 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating with dna . The specific interactions depend on the structure of the thiazole derivative and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis .

Pharmacokinetics

Thiazole derivatives are generally characterized by good absorption, distribution, metabolism, and excretion (adme) properties . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Analyse Biochimique

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-15-12-23-16(20-15)11-17-21-18(13-7-3-1-4-8-13)19(24-17)14-9-5-2-6-10-14/h1-10,12,22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDJKFFBDIVTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)CC3=NC(=CS3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238439 | |

| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860651-50-9 | |

| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860651-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038283.png)

![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3038293.png)

![Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B3038295.png)

![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)